2-(2-nitrophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one
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Overview
Description
2-(2-nitrophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group attached to an octahydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(2-nitrophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-nitrobenzaldehyde with cyclohexanone in the presence of a suitable catalyst to form an intermediate, which is then cyclized to yield the desired quinazolinone derivative. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Chemical Reactions Analysis
2-(2-nitrophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinazolinone derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminoquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a palladium catalyst, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Quinazolinone derivatives, including this compound, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. The quinazolinone core can also interact with various biological pathways, modulating cellular processes and exerting therapeutic effects.
Comparison with Similar Compounds
2-(2-nitrophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-(2-nitrophenyl)-1H-benzimidazole: This compound has a similar nitrophenyl group but a different core structure, leading to different biological activities.
2-(2-nitrophenyl)quinolin-4-ylmethanol: This compound has a quinoline core instead of a quinazolinone core, resulting in different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H17N3O3 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H17N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h2,4,6,8-9,11,13,15H,1,3,5,7H2,(H,16,18) |
InChI Key |
BUVPBMKYAYCTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)NC(N2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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